3-(2,4-Dimethoxypyrimidin-5-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dimethoxypyrimidin-5-yl)prop-2-enamide is a chemical compound with the molecular formula C9H11N3O3 and a molecular weight of 209.202 g/mol . It is characterized by the presence of a pyrimidine ring substituted with two methoxy groups at positions 2 and 4, and a prop-2-enamide group at position 5
Preparation Methods
The synthesis of 3-(2,4-Dimethoxypyrimidin-5-yl)prop-2-enamide typically involves the reaction of 2,4-dimethoxypyrimidine with an appropriate prop-2-enamide precursor under specific reaction conditions . The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-(2,4-Dimethoxypyrimidin-5-yl)prop-2-enamide can undergo various chemical reactions, including:
Scientific Research Applications
3-(2,4-Dimethoxypyrimidin-5-yl)prop-2-enamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethoxypyrimidin-5-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways within biological systems . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes . Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
3-(2,4-Dimethoxypyrimidin-5-yl)prop-2-enamide can be compared with other similar compounds, such as:
2,4-Dimethoxypyrimidine: This compound shares the pyrimidine core structure but lacks the prop-2-enamide group.
3-(2,4-Dimethoxyphenyl)prop-2-enamide: This compound has a similar structure but with a phenyl ring instead of a pyrimidine ring.
3-(2,4-Dimethoxypyrimidin-5-yl)propanoic acid: This compound has a carboxylic acid group instead of the prop-2-enamide group.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
144034-62-8 |
---|---|
Molecular Formula |
C9H11N3O3 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
3-(2,4-dimethoxypyrimidin-5-yl)prop-2-enamide |
InChI |
InChI=1S/C9H11N3O3/c1-14-8-6(3-4-7(10)13)5-11-9(12-8)15-2/h3-5H,1-2H3,(H2,10,13) |
InChI Key |
VRLBNUVPQYGTNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1C=CC(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.